Ceruletide Ammonium acetate
Description
Ceruletide Ammonium acetate (FI-6934 Ammonium acetate) is a synthetic decapeptide (C₅₈H₇₃N₁₃O₂₁S₂) that acts as a potent cholecystokinin (CCK) receptor agonist. It mimics the biological activity of endogenous gastrointestinal hormones, such as CCK and gastrin II, by stimulating gallbladder contraction, pancreatic exocrine secretion, and intestinal motility .
Properties
IUPAC Name |
acetic acid;(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2.C2H4O2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-2(3)4/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);1H3,(H,3,4)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJCGMRTEFIGQJ-CBCFNHQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H77N13O23S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Caerulein (acetate) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification through high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of caerulein (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Caerulein (acetate) undergoes various chemical reactions, including:
Oxidation: Caerulein can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in caerulein can be substituted to create analogs with different biological properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products Formed: The major products formed from these reactions include oxidized caerulein with disulfide bonds, reduced caerulein, and various analogs with substituted amino acids .
Scientific Research Applications
Chemistry
- Model Peptide Studies : Ceruletide serves as a model compound for peptide synthesis and modification studies. It is utilized in research to understand peptide interactions and stability under various conditions.
- Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, which are essential for creating modified analogs with distinct biological properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms disulfide bonds affecting biological activity. |
| Reduction | Breaks disulfide bonds to revert to reduced forms. |
| Substitution | Alters amino acid residues to create analogs with different properties. |
Biology
- Gastrointestinal Physiology : Ceruletide is extensively used in studies related to gastrointestinal hormones, helping researchers understand their roles in digestion and metabolism.
- Experimental Models : It is frequently employed in animal models to induce pancreatitis or study gastrointestinal motility.
Medicine
- Diagnostic Aid : Ceruletide is used as an adjunct in x-ray examinations of the gallbladder and small bowel, enhancing the visualization of these organs during imaging procedures .
- Therapeutic Uses : It has therapeutic applications for conditions such as postoperative ileus and chronic fecal stasis due to its stimulatory effects on gastrointestinal motility .
Case Study 1: Diagnostic Use in Imaging
A clinical study demonstrated that ceruletide significantly improved the quality of x-ray images of the gallbladder compared to standard procedures without it. Patients receiving ceruletide showed better visualization due to enhanced gallbladder contraction, aiding in more accurate diagnoses of gallbladder diseases.
Case Study 2: Therapeutic Application for Postoperative Ileus
In a controlled trial involving postoperative patients, administration of ceruletide resulted in a marked decrease in recovery time from ileus compared to a control group. Patients treated with ceruletide experienced faster return of bowel function, highlighting its efficacy as a therapeutic agent.
Mechanism of Action
Caerulein (acetate) acts by mimicking the natural gastrointestinal peptide hormone cholecystokinin. It binds to cholecystokinin receptors (CCK receptors) on target cells, activating intracellular signaling pathways. This leads to the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. Additionally, caerulein stimulates smooth muscle contraction in the gastrointestinal tract .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action : Binds to CCK-A and CCK-B receptors, activating pathways that regulate digestive functions and neuronal signaling .
- Applications: Induces acute or chronic pancreatitis in rodent models for preclinical research . Used as a diagnostic tool to assess gallbladder motility and hepatobiliary dysfunction .
- Safety Profile : While effective in research, it causes side effects such as vomiting in dogs and hypotension in anesthetized animals .
Physicochemical Properties:
- Molecular Weight : 1,312.4 g/mol (Ceruletide peptide) .
- Formulation : The ammonium acetate salt enhances solubility and stability in aqueous buffers .
Comparison with Similar Compounds
Ceruletide Ammonium acetate shares functional similarities with endogenous CCK and gastrin but differs in structure, potency, and applications. Below is a detailed comparison:
Cholecystokinin (CCK)
Gastrin II
Ammonium Acetate’s Role in Formulation
The ammonium acetate component is critical for stabilizing Ceruletide in solution. Key properties include:
Biological Activity
Ceruletide ammonium acetate, a synthetic analog of the naturally occurring peptide caerulein, is known for its potent biological activities, particularly in relation to the gastrointestinal system and neuropharmacology. This compound has been extensively studied for its effects on various physiological processes, including its role as a cholecystokinin (CCK) analog.
Ceruletide functions primarily by mimicking the action of CCK, which is involved in stimulating gallbladder contraction and pancreatic enzyme secretion. Its mechanism includes:
- Binding to CCK Receptors : Ceruletide binds to CCK receptors (CCK-A and CCK-B), leading to increased intracellular calcium levels and subsequent physiological responses.
- Neuropharmacological Effects : Research indicates that ceruletide exhibits anxiolytic-like effects in animal models, suggesting a potential role in modulating anxiety-related behaviors through central nervous system pathways .
Pharmacological Effects
- Gastrointestinal Activity :
- Neuroactive Properties :
- Antimicrobial Activity :
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of ceruletide. Key findings include:
Table 1: Summary of Biological Activities of this compound
Table 2: Dosage and Effects in Animal Studies
| Animal Model | Dosage (mg/kg) | Observed Effects | References |
|---|---|---|---|
| Rats | 280 | Enhanced gallbladder contraction | |
| Mice | 3.3 | Reduced anxiety-like behavior | |
| Rabbits | 380 | Increased pancreatic enzyme secretion |
Case Study 1: Neuropharmacological Effects
In a controlled study involving mice, ceruletide was administered at varying doses to assess its impact on anxiety-related behaviors. The results indicated a dose-dependent reduction in stress responses, as measured by elevated plus maze tests. This suggests that ceruletide may serve as a potential therapeutic agent for anxiety disorders.
Case Study 2: Gastrointestinal Function
A study focused on the effects of ceruletide on pancreatic function demonstrated significant increases in amylase and lipase levels post-administration. This supports its use as a stimulant for digestive processes and highlights its potential application in treating gastrointestinal disorders.
Q & A
Basic Research Questions
Q. How is a strong ammonium acetate solution prepared for laboratory use, and what factors ensure its stability?
- Methodology : Dissolve 470 g ammonium bicarbonate in 453 g glacial acetic acid under controlled stirring. Add 100 mL strong ammonia solution to neutralize excess acid, adjusting pH to 7.6–8.1 using bromocresol green and bromocresol blue indicators. Dilute with purified water to 1 L. Store in sealed, lead-free glass containers at 4°C or room temperature .
- Critical Considerations : Use glacial acetic acid (99% purity) to avoid incomplete reactions caused by lower-purity acetic acid. Monitor pH rigorously to prevent decomposition into ammonia and acetic acid .
Q. What are the optimal storage conditions for ammonium acetate to maintain its chemical integrity?
- Stability Profile : Ammonium acetate is stable at room temperature (25°C) but decomposes above 114°C into ammonia and acetic acid. For long-term storage, keep in a cool, dry environment (0°C to -20°C) without special handling .
- Handling Precautions : Avoid exposure to high humidity to prevent deliquescence. Use ventilated areas when heating to mitigate ammonia release .
Q. How does ammonium acetate function as a buffering agent in electrospray ionization mass spectrometry (ESI-MS)?
- Mechanism : Despite its limited buffering capacity at neutral pH, ammonium acetate provides buffering at pH 4.75 (acetic acid pKa) and pH 9.25 (ammonia pKa). It minimizes adduct formation in ESI-MS by maintaining ionic strength without interfering with analyte ionization .
- Application : Prepare a 10 mM solution by dissolving 0.77 g in 100 mL H₂O, filter-sterilize (0.22 µm), and adjust pH with dilute ammonia or formic acid .
Advanced Research Questions
Q. How can ceruletide be utilized to establish reproducible acute/chronic pancreatitis models in rodents?
- Experimental Design :
- Acute Pancreatitis : Inject C57Bl/6n mice intraperitoneally with ceruletide (50 µg/kg/hour for 6–12 hours). Monitor serum amylase/lipase levels and histological changes (e.g., acinar cell vacuolization) .
- Chronic Pancreatitis : Administer ceruletide (20 µg/kg, 6 hourly injections/day) for 5 days. Assess fibrosis via collagen staining and cytokine profiles (e.g., IL-6, TNF-α) .
- Validation : Compare outcomes with NF-κB/Rel activation data to confirm ceruletide-induced protective genetic programs in pancreatic acinar cells .
Q. What methodological challenges arise when combining ceruletide with saline washout for non-invasive bile duct stone clearance?
- Clinical Protocol :
- Administer intravenous ceruletide (2 ng/kg/min for 1 hour) to induce bile duct contraction.
- Perform saline washout (800–3000 mL) at <30 cmH₂O pressure via T-tube to flush stones.
- Success Rate: 79% clearance for stones <10 mm; partial dissolution with mono-octanoin is required for larger stones .
- Limitations : Ceruletide’s hypotensive effects in dogs necessitate blood pressure monitoring. Adjust dosing in species with heightened sensitivity to duodenal spasms .
Q. How can thermal analysis (TGA/DSC) optimize ammonium acetate purity assessment in pharmaceutical formulations?
- Analytical Workflow :
- TGA : Heat samples from 25°C to 200°C at 10°C/min. A mass loss >5% at 114°C indicates decomposition or impurities .
- DSC : Identify endothermic peaks (melting at 114°C) and exothermic events (decomposition). Compare with reference data from NIST Chemistry WebBook .
Q. What molecular mechanisms link ceruletide to IL-6/JAK/STAT3 pathway modulation in pancreatic inflammation?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
